Achromycin hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Achromycin hydrochloride is synthesized through a series of chemical reactions starting from the fermentation of Streptomyces bacteria. The synthetic route involves the following steps:

Fermentation: The initial step involves the fermentation of Streptomyces bacteria to produce tetracycline.

Isolation and Purification: The tetracycline is then isolated and purified from the fermentation broth.

Chemical Modification: The purified tetracycline undergoes chemical modification to form tetracycline hydrochloride.

Industrial production methods for this compound involve large-scale fermentation processes followed by chemical modification and purification to obtain the final product .

Análisis De Reacciones Químicas

Achromycin hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of degradation products.

Reduction: Reduction reactions can also occur, although they are less common.

Substitution: This compound can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common reagents and conditions used in these reactions include dilute acids, alkali hydroxide solutions, and alcohol. Major products formed from these reactions include degradation products and modified tetracycline derivatives .

Aplicaciones Científicas De Investigación

Achromycin hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in various chemical studies to understand the behavior of tetracycline antibiotics.

Mecanismo De Acción

Achromycin hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of susceptible bacteria, preventing the attachment of aminoacyl-tRNA to the ribosome acceptor site. This action inhibits the addition of new amino acids to the growing peptide chain, effectively stopping protein synthesis . Additionally, it may cause alterations in the cytoplasmic membrane, leading to leakage of intracellular components .

Comparación Con Compuestos Similares

Achromycin hydrochloride is part of the tetracycline class of antibiotics, which includes other compounds such as doxycycline, minocycline, and demeclocycline . Compared to these similar compounds, this compound has a broad spectrum of activity and is effective against a wide range of bacterial infections. it is less effective against tetracycline-resistant bacteria, which have developed mechanisms to evade its action .

Similar Compounds

- Doxycycline

- Minocycline

- Demeclocycline

- Eravacycline

- Omadacycline

This compound remains a valuable antibiotic in the treatment of various bacterial infections, despite the emergence of antibiotic resistance.

Propiedades

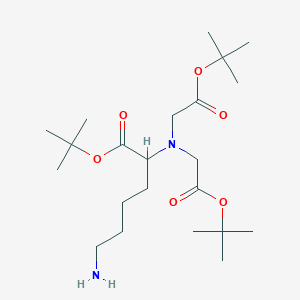

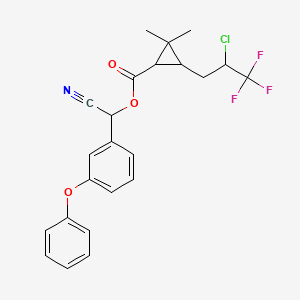

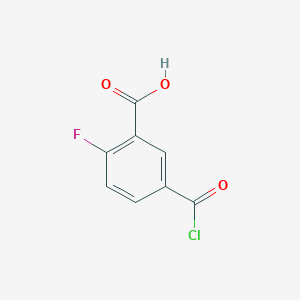

Fórmula molecular |

C22H25ClN2O8 |

|---|---|

Peso molecular |

480.9 g/mol |

Nombre IUPAC |

(4S,4aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9?,10-,15-,21+,22-;/m0./s1 |

Clave InChI |

YCIHPQHVWDULOY-BZJZLAOJSA-N |

SMILES isomérico |

C[C@@]1(C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |

SMILES canónico |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate](/img/structure/B13408208.png)

![3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13408216.png)

![1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B13408251.png)

![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)

![4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)

![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)